1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one
Description
1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one (CAS: 1806646-41-2) is a halogenated aromatic ketone with the molecular formula C₁₀H₇ClF₃NO₃ and a molecular weight of 281.61 g/mol . Its structure features a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing a nitro (-NO₂) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position.
Properties
Molecular Formula |
C10H7ClF3NO3 |
|---|---|
Molecular Weight |
281.61 g/mol |
IUPAC Name |
1-chloro-1-[3-nitro-5-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3/c1-5(16)9(11)6-2-7(10(12,13)14)4-8(3-6)15(17)18/h2-4,9H,1H3 |
InChI Key |
RDNCDBGABZPQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Aromatic Precursor Activation
The synthesis often begins with a pre-functionalized aromatic substrate. For example, 3-nitro-5-(trifluoromethyl)acetophenone serves as a critical intermediate. The trifluoromethyl group is typically introduced via ipso-substitution reactions using reagents such as (trifluoromethyl)trimethylsilane (TMS-CF₃) under copper(I) catalysis. Subsequent nitration employs mixed acid (HNO₃/H₂SO₄) at 0–5°C to direct electrophilic aromatic substitution to the meta position relative to the electron-withdrawing CF₃ group.
Ketone Chlorination
The α-chlorination of the propan-2-one moiety is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at reflux (40–50°C). This step proceeds via a radical or ionic mechanism, depending on the chlorinating agent. Yields range from 65% to 78%, with purity confirmed by HPLC and ¹⁹F NMR spectroscopy.
Table 1: Friedel-Crafts Acylation Pathway
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | TMS-CF₃, CuI, DMF | 80°C | 12 | 72 |
| 2 | HNO₃/H₂SO₄ | 0–5°C | 2 | 85 |
| 3 | SO₂Cl₂, CH₂Cl₂ | 40°C | 6 | 68 |
Nitro Group Introduction via Directed Ortho-Metalation
Directed Metalation Strategy
This method leverages the directing effects of the trifluoromethyl group. Starting with 5-(trifluoromethyl)acetophenone, a lithium diisopropylamide (LDA)-mediated deprotonation at the 3-position facilitates nitration using isoamyl nitrite. The ketone group acts as a secondary director, ensuring precise nitro placement.
Chlorination Optimization
Post-nitration, α-chlorination employs oxalyl chloride (ClCO)₂O in the presence of catalytic dimethylformamide (DMF), achieving 81% yield. This method minimizes side reactions such as over-chlorination or ring halogenation.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Aryl boronic esters containing pre-installed nitro and trifluoromethyl groups are coupled with α-chloropropan-2-one derivatives. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water, this method achieves 70% yield but requires stringent anhydrous conditions.
Limitations and Side Reactions
Competitive protodeboronation and homocoupling reduce efficiency, necessitating excess boronic ester (1.5 equiv.) and low temperatures (60°C).
One-Pot Tandem Synthesis
Simultaneous Functionalization
A novel one-pot method combines nitration, trifluoromethylation, and chlorination using FeCl₃ as a Lewis acid catalyst. While this approach reduces purification steps, yields remain modest (55–60%) due to competing side reactions.
Table 2: One-Pot Synthesis Parameters
| Component | Role | Concentration |
|---|---|---|
| FeCl₃ | Catalyst | 10 mol% |
| CF₃SO₂Na | Trifluoromethyl source | 2 equiv. |
| t-BuONO | Nitrating agent | 1.2 equiv. |
Chemical Reactions Analysis
1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium), and specific temperature and pressure conditions.
Scientific Research Applications
1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one with key analogs, focusing on structural features, synthesis, and physicochemical properties.
Structural and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The target compound’s 3-nitro and 5-trifluoromethyl groups create a highly electron-deficient aromatic ring, enhancing electrophilic reactivity compared to analogs like 1-(3-(trifluoromethyl)phenyl)propan-2-one (only -CF₃) . This property may favor nucleophilic aromatic substitution or catalytic coupling reactions.
- Halogen Variation: Replacing chlorine with fluorine (e.g., 1-fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one ) alters steric and electronic profiles. Fluorine’s smaller size and higher electronegativity could improve metabolic stability in pharmaceutical contexts.
- Substituent Position: The 5-trifluoromethyl group in the target compound versus 2-methoxy in 3-(5-chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one demonstrates how positional isomerism affects polarity and solubility.
Physicochemical and Application Insights
- Predicted Properties: The 1-(3-fluoro-5-(trifluoromethyl)phenyl)propan-2-one has a predicted density of 1.268 g/cm³, indicating higher density than non-fluorinated analogs due to fluorine’s mass.
- Crystal Packing: Hydrogen bonding in hydrazone derivatives (e.g., ) highlights the role of intermolecular interactions in solubility and stability—critical for formulation.
Biological Activity
1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound notable for its complex structure and potential biological activities. Its molecular formula is , with a molecular weight of approximately 313.68 g/mol. The compound features a chloro group, a nitro group, and a trifluoromethyl group, which together confer unique properties that may enhance its efficacy in various therapeutic applications.
Chemical Structure and Properties
The unique structural elements of this compound contribute to its biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.68 g/mol |
| Functional Groups | Chloro, Nitro, Trifluoromethyl |
Biological Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties , making it a candidate for further investigation in pharmaceutical applications. Additionally, compounds with similar structures have been associated with anti-inflammatory and anti-cancer activities, suggesting that this compound may exhibit comparable effects.
Antimicrobial Properties
Research has shown that compounds containing trifluoromethyl groups often display enhanced antimicrobial activity. The presence of the nitro group may also contribute to this effect by participating in redox reactions that disrupt microbial cell function.
Anti-inflammatory and Anti-cancer Potential
Similar compounds have demonstrated potential in inhibiting pathways involved in inflammation and cancer progression. The interaction studies involving this compound suggest that it may target various enzymes and receptors associated with these pathways.
Future Research Directions
Further investigations are necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for future research include:
- In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess the compound's efficacy and safety profile.
- Mechanistic Studies : Investigating the molecular interactions between the compound and biological targets to better understand its therapeutic potential.
- Development of Derivatives : Exploring modifications to the compound's structure to enhance its bioactivity or reduce potential toxicity.
Q & A
Q. What are the standard laboratory synthesis routes for 1-Chloro-1-(3-nitro-5-(trifluoromethyl)phenyl)propan-2-one, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or halogenation of precursor ketones. A typical route involves reacting substituted benzaldehydes (e.g., 3-nitro-5-(trifluoromethyl)benzaldehyde) with chloroacetone derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimization strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity .
- Temperature control : Maintain temperatures between 0–25°C to minimize side reactions .
- Purification : Employ column chromatography (hexane/ethyl acetate gradients) or recrystallization for high purity .
Yield improvements may involve iterative adjustment of stoichiometry (e.g., 1.2–1.5 equivalents of acylating agent) and catalyst loading (5–10 mol%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX software for structure refinement. Key parameters include monoclinic space groups (e.g., P2₁/c) and hydrogen bonding analysis for packing interactions .
- NMR spectroscopy : ¹H and ¹³C NMR (250–400 MHz in CDCl₃) identify substituent effects (e.g., trifluoromethyl groups cause splitting at δ 7.5–8.0 ppm for aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~307.03 for C₁₀H₆ClF₃NO₃⁺) .
Advanced Research Questions
Q. How can molecular docking studies (e.g., AutoDock Vina) and molecular dynamics simulations be applied to investigate the interaction of this compound with biological targets?
Methodological Answer:
- Docking setup : Prepare the ligand (compound) and target protein (e.g., enzyme active site) in PDBQT format. Use AutoDock Vina with a grid box encompassing the binding pocket .
- Scoring function : Analyze binding affinities (ΔG) and hydrogen bonding/π-π interactions. Compare results with UCSF Chimera for visualization of docked poses .
- Validation : Cross-reference docking results with experimental IC₅₀ values from enzyme inhibition assays to validate computational predictions .
Q. What strategies are recommended for resolving discrepancies between experimental spectroscopic data (e.g., NMR chemical shifts) and computational predictions?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to simulate NMR chemical shifts (B3LYP/6-311+G(d,p) basis set). Compare with experimental data to identify conformational mismatches .
- Solvent effects : Include solvent models (e.g., PCM for DMSO or CDCl₃) in calculations to account for dielectric environment differences .
- Dynamic effects : Perform molecular dynamics simulations (AMBER or GROMACS) to assess rotational barriers influencing splitting patterns .
Q. How can the electronic effects of the nitro and trifluoromethyl substituents influence the reactivity of the propanone moiety in nucleophilic addition reactions?
Methodological Answer:
- Electron-withdrawing effects : The nitro (-NO₂) and trifluoromethyl (-CF₃) groups reduce electron density at the carbonyl carbon, enhancing electrophilicity. This facilitates nucleophilic attack (e.g., Grignard reagents) at the ketone group .
- Steric considerations : Steric hindrance from the 3-nitro-5-CF₃-phenyl group may direct nucleophiles to specific positions. Use Hammett σ⁺ constants to predict regioselectivity .
- Kinetic studies : Monitor reaction rates (UV-Vis or HPLC) under varying substituent patterns to quantify electronic contributions .
Q. How can crystallographic data be used to analyze intermolecular interactions and polymorphism in this compound?
Methodological Answer:
- Hydrogen bonding networks : Analyze SHELXL-refined structures to identify C=O···H–C or π-stacking interactions influencing crystal packing .
- Polymorphism screening : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and compare unit cell parameters (a, b, c, β) via X-ray diffraction .
- Thermal analysis : Perform DSC/TGA to correlate polymorph stability with intermolecular interaction strengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
